molecular formula C12H10N4O4S2 B11800482 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11800482
M. Wt: 338.4 g/mol
InChI Key: JHVNAPIVIVGRIP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound would feature distinct signals:

  • Aromatic protons : Resonances in the δ 7.5–8.5 ppm range for the 4-nitrophenyl group, with meta-coupled protons split into doublets.
  • Thieno[2,3-c]pyrazole protons : Deshielded peaks near δ 6.8–7.2 ppm due to the electron-deficient aromatic system.
  • Methylsulfonyl group : A singlet at δ 3.2–3.5 ppm for the three equivalent methyl protons.

Carbon-13 NMR would reveal quaternary carbons bonded to nitro (δ 145–155 ppm) and sulfonyl groups (δ 110–120 ppm), alongside sp² carbons in the aromatic regions (δ 120–140 ppm).

Infrared (IR) Spectroscopy

Key absorptions include:

  • S=O stretches : Strong bands at 1320 cm⁻¹ and 1150 cm⁻¹ for the sulfonyl group.
  • N-H stretch : A broad peak near 3350 cm⁻¹ from the primary amine.
  • NO₂ asymmetric/symmetric stretches : Peaks at 1520 cm⁻¹ and 1350 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 338.4, corresponding to [M+H]⁺. Fragmentation patterns likely involve loss of the nitro group (–46 Da) and cleavage of the sulfonyl moiety (–96 Da).

Comparative Structural Analysis with Thieno[2,3-c]pyrazole Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Derivative Substituents Key Properties
Tpz-1 Unsubstituted thieno[2,3-c]pyrazole Anticancer activity (IC₅₀: 0.19 μM)
3-Methyl-1-(4-methylbenzyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Carboxylic acid at C5 Enhanced hydrogen-bonding capacity
Compound 4b Chlorophenyl, sulfonamide Stabilized by C–H⋯Cl hydrogen bonds

The methylsulfonyl and nitro groups in the target compound confer greater electron deficiency than carboxylic acid or methyl substituents, potentially enhancing reactivity in electrophilic substitutions. Unlike Tpz-1, which lacks bulky groups, the 4-nitrophenyl moiety may sterically hinder interactions with biological targets, altering pharmacological profiles. These comparisons underscore the role of substituents in modulating electronic and steric properties for tailored applications.

Properties

Molecular Formula

C12H10N4O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-nitrophenyl)-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C12H10N4O4S2/c1-22(19,20)12-8(9-10(13)14-15-11(9)21-12)6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H3,13,14,15)

InChI Key

JHVNAPIVIVGRIP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A widely reported method involves the acid- or base-catalyzed cyclization of nitrophenyl-substituted thiophene precursors with hydrazines. For example, 3-(4-nitrophenyl)thiophene-2-carbaldehyde reacts with hydrazine hydrate under reflux in ethanol to form the pyrazole ring. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while maintaining yields above 80%.

Key Parameters :

  • Temperature : 80–120°C for conventional heating vs. 150°C for microwave

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances cyclization kinetics

  • Solvent : Ethanol or DMF, with polar aprotic solvents favoring ring closure

1,3-Dipolar Cycloaddition

Diazocarbonyl compounds, such as ethyl diazoacetate, undergo cycloaddition with alkynes or alkenes to form pyrazole intermediates. He et al. demonstrated this method using phenylpropargyl and ethyl α-diazoacetate in the presence of zinc triflate, achieving 89% yield.

Functionalization of the Thieno[2,3-c]Pyrazole Core

Sulfonylation at Position 5

The methylsulfonyl group is introduced via nucleophilic substitution or oxidation:

Direct Sulfonylation

Treatment of the thienopyrazole intermediate with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C affords the sulfonylated product. Yields range from 70–85%, depending on stoichiometry.

Oxidation of Methylthio Intermediates

A two-step approach involves:

  • Introducing a methylthio (-SMe) group using methyl disulfide and a base.

  • Oxidizing the -SMe group to -SO₂Me with meta-chloroperbenzoic acid (mCPBA) in DCM.

Optimization Insight :

  • Oxidant Selection : mCPBA outperforms H₂O₂/CH₃COOH in selectivity

  • Solvent Effects : DCM minimizes side reactions compared to THF

Nitrophenyl Substitution at Position 4

The 4-nitrophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

Using nitrobenzene and AlCl₃ as a catalyst, the reaction proceeds at 60–80°C. However, regioselectivity issues limit yields to 50–65%.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 4-bromothienopyrazole and 4-nitrophenylboronic acid achieves higher regiocontrol. Typical conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (3:1)

  • Yield : 78–92%

Reaction Optimization and Scalability

Temperature and Atmosphere Control

  • Inert Atmospheres : N₂ or Ar prevents oxidation of sensitive intermediates, improving yields by 15–20%.

  • Microwave vs. Conventional Heating : Microwave irradiation reduces energy consumption and byproduct formation (Table 1).

Table 1 : Comparison of Heating Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–8 hours20–30 minutes
Yield70–75%82–88%
Purity (HPLC)90–92%95–97%

Solvent and Catalyst Systems

  • Solvent Polarity : DMF increases sulfonylation efficiency by stabilizing transition states.

  • Catalyst Recycling : Ionic liquids like [bmim]PF₆ enable catalyst reuse for up to four cycles without significant activity loss.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer, critical for exothermic sulfonylation steps. Key advantages:

  • Residence Time : 2–5 minutes vs. hours in batch reactors

  • Yield Improvement : 90–94% with minimized decomposition

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3) achieve >99% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino-substituted thienopyrazoles.

    Substitution: Various substituted thienopyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can form hydrogen bonds with target proteins. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

Thieno-Pyrazole Derivatives
  • Compound 7a & 7b (Molecules, 2012): These derivatives feature a pyrazole core fused with thiophene and substituted with malononitrile (7a) or ethyl cyanoacetate (7b). Unlike the target compound, they lack sulfonyl groups but include cyano or ester functionalities. The absence of a sulfonyl group may reduce metabolic stability compared to the target compound’s methylsulfonyl substituent, which is known to resist oxidation .
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This hybrid compound replaces the pyrazole core with pyrimidine and introduces a phenyl group. The synthesis involves Vilsmeier–Haack formylation and achieves an 82% yield, suggesting efficient methods for analogous systems. However, the absence of a nitro group may limit its electron-deficient properties compared to the 4-nitrophenyl-substituted target compound .
Sulfur-Containing Derivatives
  • 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine: This triazole derivative includes an alkylsulfanyl (thioether) group. The target compound’s methylsulfonyl group offers higher polarity and hydrogen-bonding capacity, which could enhance binding affinity in biological targets .

Electronic and Functional Properties

  • Electron-Withdrawing Groups: The 4-nitrophenyl and methylsulfonyl groups in the target compound create a highly electron-deficient aromatic system, favoring charge-transfer interactions.
  • Hydrogen-Bonding Capacity: The methylsulfonyl group’s sulfonyl oxygen atoms can act as hydrogen-bond acceptors, a feature absent in thioether or cyano-substituted analogs. This property may enhance binding to biological targets like enzymes or receptors .

Biological Activity

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyrazole core with a methylsulfonyl group and a nitrophenyl substituent. Its molecular formula is C13H12N4O4S, with a molecular weight of approximately 338.36 g/mol. The unique structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC13H12N4O4S
Molecular Weight338.36 g/mol
IUPAC NameThis compound

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In various studies, it has been shown to inhibit key inflammatory pathways, including the phosphodiesterase 7 (PDE7) pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Case Study:
In a study involving acute inflammatory models in rats, the compound significantly reduced hind paw swelling and body weight loss, comparable to standard anti-inflammatory drugs like aspirin. The results demonstrated an inhibition rate of approximately 93.53% in protein denaturation assays, surpassing that of diclofenac sodium (90.13%) .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. It has shown significant pain-relieving effects in animal models, indicating potential for development as a therapeutic agent for pain management.

Research Findings:

  • The compound demonstrated an IC50 value of 44.81 µg/mL in COX-2 inhibitory assays, suggesting effective modulation of pain pathways .
  • Comparative studies with other analgesics revealed that it could provide similar or superior efficacy with potentially fewer side effects.

The biological activity of this compound is primarily attributed to its ability to inhibit PDE7. This enzyme plays a crucial role in regulating cyclic nucleotide levels within cells, which are vital for various signaling pathways involved in inflammation and immune responses.

Structure-Activity Relationship (SAR)

The presence of the methylsulfonyl and nitrophenyl groups enhances the compound's interaction with biological targets. The nitro group can undergo reduction to an amine under specific conditions, which may further influence its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds has been conducted:

Compound Key Features Biological Activity
1-Cyclohexyl-3-methyl-N-(4-nitrophenyl)thieno[2,3-c]pyrazole-5-carboxamideCyclohexyl group enhances lipophilicityModerate anti-inflammatory activity
1-Cyclohexyl-3-methyl-N-(methylsulfonylphenyl)thieno[2,3-c]pyrazole-5-carboxamideSimilar core structure with varied substituentsEnhanced analgesic properties
Thienopyrimidine derivativesDifferent heterocyclic frameworkVaried anti-inflammatory profiles

Q & A

Q. Basic

Enzyme inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or MAPK) .

Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays .
Controls : Include staurosporine (broad kinase inhibitor) and vehicle controls .

Q. Advanced

Computational docking : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets .

SAR studies : Synthesize analogs with modified sulfonyl or nitrophenyl groups to assess pharmacophore contributions .

Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan®) to identify unintended interactions .

How does the methylsulfonyl group influence the compound’s physicochemical properties?

Advanced
The methylsulfonyl moiety enhances:

  • Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction by ~1.5 units) .
  • Metabolic stability : Resists cytochrome P450 oxidation compared to methylthio analogs .
  • Electron-withdrawing effects : Activates the thienopyrazole core for nucleophilic substitution reactions .
    Experimental validation :
  • HPLC-MS : Measure logP via reverse-phase chromatography .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C typical) .

What analytical techniques are critical for purity assessment, and how are method-specific artifacts mitigated?

Q. Basic

HPLC-PDA : Use C18 columns with acetonitrile/water gradients; monitor for nitrophenyl-related degradation (λ = 254 nm) .

Mass spectrometry : Confirm molecular ion ([M+H]⁺) and detect sulfonic acid byproducts .
Artifact mitigation :

  • Sample preparation : Avoid prolonged exposure to light (nitrophenyl photodegradation) .
  • Column conditioning : Pre-saturate with TFA to suppress silanol interactions .

How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

Advanced
Single-crystal X-ray diffraction definitively assigns substituent positions:

Key metrics :

  • Bond lengths (C–S = 1.76–1.82 Å for sulfonyl groups) .
  • Dihedral angles (nitrophenyl-thienopyrazole plane: 15–30°) .

Contradiction resolution :

  • If NMR suggests tautomerism, X-ray can confirm the dominant tautomer (e.g., 1H vs. 3H-thienopyrazole) .
    Example : shows triclinic packing (space group P1) with intermolecular H-bonds involving the sulfonyl group .

What computational methods predict the compound’s ADMET profile?

Q. Advanced

ADMET Prediction :

  • SwissADME : Estimates bioavailability (TPSA >80 Ų suggests poor absorption) .
  • ProTox-II : Predicts hepatotoxicity risks (nitrophenyl groups may elevate toxicity scores) .

Metabolic Sites :

  • CYP450 docking : Identify vulnerable sites (e.g., nitro reduction to amine) .
    Validation : Cross-check with in vitro microsomal assays (e.g., rat liver S9 fractions) .

How do solvent and pH affect the compound’s stability in biological assays?

Q. Basic

  • Aqueous buffers : Degradation accelerates at pH >7 due to sulfonyl hydrolysis .
  • DMSO stock solutions : Limit concentration to <1% to avoid cellular toxicity .
    Stabilization strategies :
  • Use low-temperature storage (−20°C) and antioxidant additives (e.g., BHT) .

Notes

  • Structural analogs (e.g., pyrazole-triazole hybrids in ) provide indirect SAR insights.
  • Methodological rigor is critical for reproducibility, particularly in multi-step syntheses .

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